COX-2 Selectivity: Quantifying the >900-Fold Advantage of Cimicoxib Over COX-1
Cimicoxib demonstrates exceptional selectivity for COX-2 over COX-1, quantified as a 929-fold difference in a cell-based assay. This selectivity is significantly higher than that of firocoxib (58- to 384-fold), robenacoxib (129-fold in dogs), and deracoxib (25- to >48-fold), as measured in comparable in vitro systems [1][2][3]. The IC50 values for cimicoxib are 0.005 μM for COX-2 and 3.3 μM for COX-1 [4]. This greater selectivity ratio suggests a wider theoretical safety margin regarding COX-1-mediated gastrointestinal adverse effects.
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio (In Vitro) |
|---|---|
| Target Compound Data | 929-fold selectivity |
| Comparator Or Baseline | Firocoxib: 58-384 fold; Robenacoxib: 129:1 (dog); Deracoxib: 25:1 to >48:1 |
| Quantified Difference | Cimicoxib selectivity is 2.4-16 times higher than firocoxib, 7.2 times higher than robenacoxib, and 19-37 times higher than deracoxib. |
| Conditions | Cell-based COX-1/COX-2 enzyme inhibition assay (U-937 and 143.98.2 cells) |
Why This Matters
The magnitude of COX-2 selectivity is a critical parameter for selecting an NSAID with a potentially reduced risk of gastrointestinal adverse events, a primary differentiator for long-term osteoarthritis management.
- [1] Schneider M, Jiménez García de León A. Uso de Cimicoxib en hembras recién paridas por cesárea. Vanguardia Veterinaria. 2022. View Source
- [2] Schmid VB, et al. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. J Vet Pharmacol Ther. 2022;45(2):123-140. View Source
- [3] DrugBank. Deracoxib: The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses. View Source
- [4] Bertin Bioreagent. Cimicoxib CAT N°: 10006295. Product Datasheet. View Source
